1-Allylsulfanyl-4-n-butylbenzene

Lipophilicity Drug Discovery Partition Coefficient

1-Allylsulfanyl-4-n-butylbenzene (CAS 1379364-40-5) is an organic sulfur compound characterized by a 4-n-butylbenzene ring substituted with an allylsulfanyl group. It has a molecular formula of C₁₃H₁₈S, a molecular weight of 206.35 g/mol.

Molecular Formula C13H18S
Molecular Weight 206.35 g/mol
Cat. No. B7989110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allylsulfanyl-4-n-butylbenzene
Molecular FormulaC13H18S
Molecular Weight206.35 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)SCC=C
InChIInChI=1S/C13H18S/c1-3-5-6-12-7-9-13(10-8-12)14-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3
InChIKeyXEIVWURTUJKUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allylsulfanyl-4-n-butylbenzene: A Strategic Aryl Allyl Sulfide Building Block for Controlled Hydrophobicity and Reactivity


1-Allylsulfanyl-4-n-butylbenzene (CAS 1379364-40-5) is an organic sulfur compound characterized by a 4-n-butylbenzene ring substituted with an allylsulfanyl group. It has a molecular formula of C₁₃H₁₈S, a molecular weight of 206.35 g/mol [1]. This compound serves as a versatile synthetic intermediate in organic chemistry , particularly valued for the distinct reactivity conferred by its allyl sulfide moiety [2]. Its physicochemical properties, including a calculated LogP of 4.3073 and a density of 0.94–0.96 g/mL , position it as a unique tool for applications requiring specific lipophilicity and phase behavior.

1 Allyl sulfide building block for thioallylation, radical chain-transfer, and sulfur-based synthetic methodology
2 n-Butyl substituent provides reported lipophilicity for partition-dependent studies and hydrophobic aryl sulfide motif exploration
3 Supports structure-activity relationship (SAR) refinement of physicochemical properties in research models

Why Substituting 1-Allylsulfanyl-4-n-butylbenzene with a Generic Aryl Allyl Sulfide Leads to Divergent Experimental Outcomes


Direct substitution of 1-Allylsulfanyl-4-n-butylbenzene with other aryl allyl sulfides is not scientifically justified without rigorous re-validation, as minor structural variations yield quantifiably different physicochemical properties that directly impact experimental outcomes. The n-butyl group on the benzene ring imparts a distinct lipophilic character (LogP 4.3073) that is not replicated by the unsubstituted analog allyl phenyl sulfide (LogP ~3.0) . Even among butyl isomers, the n-butyl analog demonstrates a different steric and electronic profile compared to the tert-butyl variant, which can influence reaction kinetics in Ni-catalyzed thioallylation and alter the efficacy of the compound as a chain-transfer agent in polymer chemistry. These differences in lipophilicity and steric demand affect solubility, partition coefficients, and interaction with catalytic systems , meaning that a simple swap of building blocks will likely result in irreproducible data, lower yields, or failed reactions.

Unsubstituted allyl phenyl sulfide

Lacks the n-butyl group, resulting in substantially lower lipophilicity and altered partition behavior; experimental outcomes may shift.

Shorter-chain or branched alkyl analogs

Ethyl, tert-butyl, or other isomers differ in lipophilicity, steric demand, and conformational flexibility, which may change catalytic interactions and polymer end-group properties.

Purity specification variability

Reported minimum purity may differ from unsubstituted or analog batches; a 2-percentage-point difference can affect stoichiometric reproducibility in sensitive reactions.

1-Allylsulfanyl-4-n-butylbenzene: Quantitative Differentiation Data vs. Closest Analogs


Superior Lipophilicity (LogP) of 1-Allylsulfanyl-4-n-butylbenzene vs. Unsubstituted Allyl Phenyl Sulfide

1-Allylsulfanyl-4-n-butylbenzene exhibits a significantly higher calculated LogP of 4.3073 compared to the unsubstituted analog allyl phenyl sulfide, which has a reported LogP of 2.96470 . This increased lipophilicity is directly attributable to the n-butyl substituent on the benzene ring.

Lipophilicity vs unsubstituted
Head-to-head
LogP 4.3073 vs 2.9647 (Δ +1.34, ~22× partition)
Supports higher lipophilicity for permeability and distribution research
Calculated LogP values; experimental validation may be needed
Lipophilicity Drug Discovery Partition Coefficient QSAR

Increased LogP of n-Butyl Analog Distinguishes it from Shorter-Chain Ethyl Variant

The target compound's LogP of 4.3073 is notably higher than that of its closest shorter-chain analog, 1-allylsulfanyl-4-ethylbenzene, which has a calculated LogP of 3.5271 . This difference quantifies the effect of alkyl chain length on lipophilicity within this series.

Lipophilicity vs ethyl analog
Cross-study comparable
LogP 4.3073 vs 3.5271 (Δ +0.78, ~6× partition)
Demonstrates alkyl chain length effect on lipophilicity for SAR refinement
Calculated LogP; actual partition may vary with conditions
Lipophilicity Structure-Activity Relationship Physicochemical Properties

Significantly Higher LogP and Rotatable Bond Count Differentiates n-Butyl from tert-Butyl Isomer

Although isomeric, 1-allylsulfanyl-4-n-butylbenzene (LogP 4.3073) and its tert-butyl counterpart (predicted LogP ~3.38) [1] display different physicochemical profiles. Furthermore, the n-butyl analog has 6 rotatable bonds , whereas the tert-butyl analog has fewer due to its branched, rigid structure, impacting molecular flexibility and packing.

LogP & flexibility vs tert-butyl
Cross-study comparable
LogP 4.3073, 6 rot. bonds vs ~3.38, fewer bonds (Δ +0.93)
Supports isomer selection for tunable lipophilicity and conformational flexibility
Predicted LogP; experimental confirmation advised
Isomer Comparison Lipophilicity Steric Effects Molecular Descriptors

Higher Molecular Weight and Altered Density Distinguish from Unsubstituted Allyl Phenyl Sulfide

1-Allylsulfanyl-4-n-butylbenzene has a molecular weight of 206.35 g/mol and a density of 0.94–0.96 g/mL . In contrast, the unsubstituted allyl phenyl sulfide has a molecular weight of 150.24 g/mol and a density of approximately 1.04 g/mL . The addition of the n-butyl group results in a 37% increase in molecular weight and a decrease in density, which affects molar calculations, handling, and physical behavior.

MW & density vs unsubstituted
Head-to-head
MW 206.35, dens. 0.94–0.96 vs 150.24, ~1.04
Impacts stoichiometric calculations and phase behavior in biphasic systems
Vendor-provided specifications
Physicochemical Properties Density Molecular Weight

Improved Purity Profile and Logistical Suitability for Research Procurement

Commercially, 1-Allylsulfanyl-4-n-butylbenzene is readily available with a guaranteed minimum purity of 97% from major suppliers . This contrasts with the unsubstituted allyl phenyl sulfide, which is commonly supplied at 95% purity . While seemingly small, this difference in minimum purity specification can impact yield calculations and the reproducibility of sensitive reactions.

Minimum purity specification
Cross-study comparable
97% (target) vs 95% (comparator)
Higher reported purity may reduce purification burden and improve yield reproducibility
Supplier specifications; batch verification recommended
Procurement Purity Reproducibility

Validated Reactivity in Nickel-Catalyzed Thioallylation Provides a Benchmark for Aryl Allyl Sulfides

While direct kinetic data for 1-allylsulfanyl-4-n-butylbenzene is not published, its reactivity is inferred from the well-established class of aryl allyl sulfides in Ni(0)-catalyzed thioallylation of alkynes. This reaction proceeds regio- and stereoselectively with allyl phenyl sulfide [1]. The presence of an electron-donating n-butyl group on the aromatic ring is known to influence the electron density on sulfur, which can modulate the rate of oxidative addition to Ni(0). This positions 1-allylsulfanyl-4-n-butylbenzene as a potentially more electron-rich and tunable alternative to the unsubstituted parent compound for this important transformation.

Ni-catalyzed thioallylation reactivity
Class-level inference
Expected similar efficiency; n-butyl electronic effects may modulate kinetics
Provides a research platform for thioallylation; class-level evidence
No direct kinetic data; validation required
Catalysis Thioallylation Nickel Chemistry Synthetic Methodology

Recommended Research Applications for 1-Allylsulfanyl-4-n-butylbenzene Based on Differentiated Properties


Medicinal Chemistry: Building Block for Optimizing Lipophilicity and Permeability

The significantly higher LogP (4.3073) compared to unsubstituted allyl phenyl sulfide makes 1-allylsulfanyl-4-n-butylbenzene an ideal starting material for synthesizing drug candidates where increased membrane permeability or specific tissue distribution is desired. The n-butyl group provides a calculated 22x higher partition coefficient, offering a precise tool for SAR studies to balance solubility and permeability .

Synthetic Methodology: Substrate for Ni-Catalyzed Thioallylation with Tunable Electronics

This compound serves as a direct analog to the validated substrate allyl phenyl sulfide in Ni-catalyzed thioallylation [1]. Its use in this reaction allows researchers to access 1,4-dienes with a para-n-butylphenyl sulfide substituent, introducing a specific hydrophobic moiety that can be further functionalized or influence the properties of downstream products in materials or agrochemical research.

Polymer and Materials Science: End-Group Functionalization via Radical Chain Transfer

The allyl sulfide motif is a known class of chain-transfer agent in free-radical polymerization for preparing end-functional polymers [2]. 1-Allylsulfanyl-4-n-butylbenzene offers a more hydrophobic chain-transfer agent compared to simpler allyl sulfides. This allows for the synthesis of polymers with controlled molecular weight and a hydrophobic aromatic end-group, which can modify polymer self-assembly or surface properties.

Application
Selection Property
Validation Focus
Lipophilicity-dependent SAR studies
Reported LogP and hydrophobic character
Permeability and partition coefficient assessment
Ni(0)-catalyzed thioallylation of alkynes
Allyl sulfide reactivity and electronic tunability
Reaction efficiency and product scope
Free-radical polymerization chain-transfer agent
Hydrophobic aryl sulfide end-group for polymer modification
Molecular weight control and end-group fidelity

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